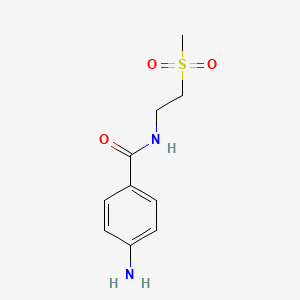

4-Amino-N-(2-(methylsulfonyl)ethyl)benzamide

Description

4-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is a benzamide derivative characterized by a 4-amino-substituted benzamide core linked to a 2-(methylsulfonyl)ethyl group. This compound’s structure combines a polar methylsulfonyl moiety with a benzamide scaffold, which is frequently exploited in medicinal chemistry for its pharmacokinetic and pharmacodynamic tunability.

Properties

IUPAC Name |

4-amino-N-(2-methylsulfonylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-16(14,15)7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJFHRZGYKJSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(2-(methylsulfonyl)ethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-(methylsulfonyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antidiabetic Agents

4-Amino-N-(2-(methylsulfonyl)ethyl)benzamide serves as an intermediate in the synthesis of sulfonylurea drugs, which are widely used to manage type 2 diabetes. Drugs such as glipizide and glimepiride are derived from compounds that include this structure, which helps stimulate insulin secretion from pancreatic beta cells.

- Case Study: Synthesis of Sulfonylureas

- Method : The synthesis involves acetylation, chlorosulfonation, and amination reactions, leading to high yields and low production costs.

- Results : The method described in patent CN106336366A highlights the efficiency and environmental benefits of using this compound in drug production, achieving over 70% efficacy in controlling blood glucose levels in patients with type 2 diabetes .

| Drug Name | Active Compound | Efficacy (%) | Mechanism of Action |

|---|---|---|---|

| Glipizide | Derived from sulfonylureas | >70 | Stimulates insulin secretion |

| Glimepiride | Derived from sulfonylureas | >70 | Stimulates insulin secretion |

Antiviral Activity

Recent research has explored the potential of 4-amino derivatives, including this compound, as antiviral agents against filoviruses such as Ebola and Marburg.

- Case Study: Antifiloviral Agents

| Compound | Virus Target | EC50 (μM) | Effectiveness |

|---|---|---|---|

| CBS1118 | Ebola | <10 | Broad-spectrum antiviral |

| CBS1118 | Marburg | <10 | Broad-spectrum antiviral |

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

- Acetylation : Using β-phenethylamine and acetic anhydride.

- Chlorosulfonation : Utilizing chlorosulfonic acid to introduce the sulfonyl group.

- Amination and Hydrolysis : Finalizing the structure through amination reactions followed by purification processes.

This multi-step synthesis not only provides a high yield but also minimizes waste production, making it environmentally friendly .

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(methylsulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The amino group and benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The methylsulfonyl ethyl side chain may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues

Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)

- Structure: Shares the 4-aminobenzamide core but replaces the methylsulfonyl group with a diethylaminoethyl chain.

- Pharmacology : Class IA antiarrhythmic agent with sodium-channel-blocking effects (ED50 values in mice: 18–43 mg/kg for anticonvulsant activity) .

- Key Differences: The diethylamino group enhances basicity and solubility in physiological conditions, whereas the methylsulfonyl group in the target compound may improve metabolic stability and reduce off-target interactions due to its electron-withdrawing nature .

N-(2-(N-(Methylsulfonyl)methylsulfonamido)ethyl)benzamide (Compound 30)

- Structure : Features dual methylsulfonyl groups on the ethyl linker.

- Physical Properties : Melting point = 167–169°C; characterized by FTIR (1644 cm⁻¹, C=O stretch) and NMR (δ 7.8–7.2 ppm, aromatic protons).

4-Amino-N-(2-(dimethylamino)ethyl)benzamide

- Structure: Dimethylaminoethyl substituent instead of methylsulfonyl.

- Properties : Higher basicity due to the tertiary amine, influencing solubility and receptor interactions (e.g., sigma receptor binding, as seen in related benzamides) .

Functional Analogues

Anticonvulsant 4-Aminobenzamides

- Examples: 4-Amino-N-amylbenzamide: ED50 = 42.98 mg/kg (MES test in mice). d,l-4-Amino-N-(α-methylbenzyl)-benzamide: ED50 = 18.02 mg/kg; higher protective index (PI = 9.5) .

Antiarrhythmic and Sigma Receptor-Binding Benzamides

- Procainamide : EC50 = 104 mg/L (algal growth inhibition) .

- Key Insight : The methylsulfonyl group in the target compound could modulate sigma receptor affinity, though this requires experimental validation.

Melting Points and Solubility

- Trends: Methoxy and amino groups lower melting points compared to sulfonamide derivatives.

Environmental and Toxicological Profiles

- The methylsulfonyl group in the target compound may alter biodegradability and toxicity profiles .

- Furosemide: No growth inhibition in algae at 70 mg/L, highlighting substituent-dependent ecotoxic effects .

Biological Activity

4-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and potential anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 230.29 g/mol

This compound features an amine group, a benzamide moiety, and a methylsulfonyl substituent, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for these compounds were found to be in the low micromolar range, suggesting strong antibacterial efficacy .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| S. aureus | 16 | |

| P. aeruginosa | 32 |

Antiviral Activity

The compound has shown promising antiviral activity, particularly against filoviruses such as Ebola and Marburg viruses. In vitro studies indicated that it inhibits viral entry with an EC50 value of less than 10 µM, demonstrating broad-spectrum activity against these pathogens .

| Virus | EC50 (µM) | Selectivity Index |

|---|---|---|

| Ebola Virus | <10 | >20 |

| Marburg Virus | <10 | >20 |

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed its ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer epigenetics. The compound was shown to induce apoptosis in leukemia cells with an IC50 value comparable to established DNMT inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the amide and sulfonyl groups have been explored to enhance potency and selectivity against specific targets. For instance, substituents on the benzene ring significantly influence its interaction with biological macromolecules .

Case Studies

- Ebola Virus Inhibition : A series of experiments evaluated the efficacy of this compound against pseudotyped Ebola virus particles. Results indicated a significant reduction in viral entry, supporting its potential as a therapeutic agent .

- Leukemia Cell Line Studies : In assays involving leukemia cell lines, the compound demonstrated cytotoxic effects through the inhibition of DNMT activity, leading to reactivation of silenced tumor suppressor genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.